molecular formula C14H24O4 B14431218 Diethyl (1-methylcyclohexyl)propanedioate CAS No. 78775-64-1

Diethyl (1-methylcyclohexyl)propanedioate

Cat. No.: B14431218
CAS No.: 78775-64-1
M. Wt: 256.34 g/mol
InChI Key: RGSFCIKIOHNREA-UHFFFAOYSA-N
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Description

Diethyl (1-methylcyclohexyl)propanedioate, also known as diethyl malonate, is an organic compound with the molecular formula C12H20O4. It is a diester of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by its two ester functional groups and a cyclohexyl ring, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (1-methylcyclohexyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with 1-methylcyclohexyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-methylcyclohexyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (1-methylcyclohexyl)propanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (1-methylcyclohexyl)propanedioate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is exploited in synthetic organic chemistry to construct complex molecular architectures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (1-methylcyclohexyl)propanedioate is unique due to the presence of the 1-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of compounds with specific structural and functional requirements .

Properties

CAS No.

78775-64-1

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

diethyl 2-(1-methylcyclohexyl)propanedioate

InChI

InChI=1S/C14H24O4/c1-4-17-12(15)11(13(16)18-5-2)14(3)9-7-6-8-10-14/h11H,4-10H2,1-3H3

InChI Key

RGSFCIKIOHNREA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C1(CCCCC1)C

Origin of Product

United States

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